3-{4-[(Dimethylsulfamoyl)amino]piperidin-1-yl}-1lambda6-thiolane-1,1-dione
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Overview
Description
3-{4-[(Dimethylsulfamoyl)amino]piperidin-1-yl}-1lambda6-thiolane-1,1-dione is a complex organic compound characterized by its unique structural features This compound contains a piperidine ring, a thiolane ring, and a dimethylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(Dimethylsulfamoyl)amino]piperidin-1-yl}-1lambda6-thiolane-1,1-dione typically involves multiple steps, starting with the preparation of the piperidine and thiolane rings. The dimethylsulfamoyl group is then introduced through a sulfonation reaction. Common reagents used in these reactions include sulfur trioxide, dimethylamine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-{4-[(Dimethylsulfamoyl)amino]piperidin-1-yl}-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while nucleophilic substitution on the piperidine ring can produce a variety of substituted derivatives.
Scientific Research Applications
3-{4-[(Dimethylsulfamoyl)amino]piperidin-1-yl}-1lambda6-thiolane-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structural features may offer advantages.
Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 3-{4-[(Dimethylsulfamoyl)amino]piperidin-1-yl}-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione
- 3-[5-amino-3-(2,4-dimethylphenyl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione
Uniqueness
Compared to similar compounds, 3-{4-[(Dimethylsulfamoyl)amino]piperidin-1-yl}-1lambda6-thiolane-1,1-dione stands out due to its unique combination of a piperidine ring, a thiolane ring, and a dimethylsulfamoyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(dimethylsulfamoylamino)-1-(1,1-dioxothiolan-3-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O4S2/c1-13(2)20(17,18)12-10-3-6-14(7-4-10)11-5-8-19(15,16)9-11/h10-12H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWPJCMLBKCPBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1CCN(CC1)C2CCS(=O)(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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